molecular formula C9H6N2O3 B12357255 6-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-

6-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-

Cat. No.: B12357255
M. Wt: 190.16 g/mol
InChI Key: SUFCGCPWFMNJSV-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .

Scientific Research Applications

Chemistry: In chemistry, 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological molecules makes it a valuable tool for understanding various biochemical pathways .

Medicine: In medicine, derivatives of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .

Industry: Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-oxo-8aH-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4,6H,(H,13,14)

InChI Key

SUFCGCPWFMNJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)C(=O)O

Origin of Product

United States

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